molecular formula C19H18FN3O3 B2490694 N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 941948-28-3

N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2490694
CAS No.: 941948-28-3
M. Wt: 355.369
InChI Key: HKOKSYGXSLPCOH-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine derivative with a carboxamide functional group. Its structure features a tetrahydropyrimidine core substituted with a 2-fluorophenyl group at position N1, a 4-methoxyphenyl group at position C4, and a methyl group at C4. Such derivatives are often synthesized via Biginelli-type reactions or modifications of pyrimidine intermediates, as seen in related compounds .

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-11-16(18(24)22-15-6-4-3-5-14(15)20)17(23-19(25)21-11)12-7-9-13(26-2)10-8-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOKSYGXSLPCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the class of tetrahydropyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The general synthetic route includes:

  • Formation of the Tetrahydropyrimidine Core : The key intermediate is synthesized through a Biginelli reaction involving aldehydes and urea derivatives.
  • Substitution Reactions : The introduction of the fluorophenyl and methoxyphenyl groups is achieved through electrophilic aromatic substitution methods.
  • Final Modifications : The carboxamide group is introduced through amide coupling reactions.

The structural formula can be represented as follows:

N 2 fluorophenyl 4 4 methoxyphenyl 6 methyl 2 oxo 1 2 3 4 tetrahydropyrimidine 5 carboxamide\text{N 2 fluorophenyl 4 4 methoxyphenyl 6 methyl 2 oxo 1 2 3 4 tetrahydropyrimidine 5 carboxamide}

2.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of tetrahydropyrimidine derivatives against HIV. A derivative similar to this compound was evaluated for its inhibitory effects on HIV integrase (IN). The compound demonstrated significant inhibition of the strand transfer reaction with an IC50 value of 0.65 µM in vitro . However, it did not exhibit sufficient activity against HIV in cell culture assays below cytotoxic concentrations.

2.2 Anticancer Activity

Tetrahydropyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies indicated that compounds within this class exhibit moderate to good antiproliferative activity against various cancer cell lines such as breast (T47D), lung (NCl H-522), and colon (HCT-15) cancer cells . The structure-activity relationship analysis suggests that modifications at specific positions significantly influence the anticancer efficacy of these compounds.

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

ModificationEffect on Activity
Substitution at the 4-position with methoxy groupEnhanced binding affinity to target enzymes
Variation in phenyl substituentsAltered potency against viral and cancerous cells
Presence of fluorine atomPotential increase in lipophilicity and bioavailability

4. Case Studies

Several case studies have documented the biological evaluations of similar compounds:

  • HIV Integrase Inhibitors : A study reported a series of tetrahydropyrimidine derivatives with varying substituents that were tested for their ability to inhibit HIV integrase effectively .
  • Antitumor Evaluations : Another research article focused on a range of pyrimidine derivatives that showed promising results against various cancer cell lines, establishing a correlation between structural modifications and biological activity .

5. Conclusion

This compound represents a promising candidate for further development as an antiviral and anticancer agent. Continued research into its biological activity and optimization through SAR studies will be essential for advancing its therapeutic potential.

Scientific Research Applications

Anticancer Research

Recent studies indicate that N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits promising anticancer activity. It has been tested against various cancer cell lines with notable results:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
HOP-9267.55%
MDA-MB-23156.53%

These findings suggest that the compound may interfere with cancer cell proliferation and could serve as a lead compound for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Studies have shown that substituents on the phenyl rings significantly influence its potency against cancer cells. For instance:

  • Fluorination at the para position enhances lipophilicity and receptor binding.
  • Methoxy groups increase solubility and stability in biological environments.
  • The methyl group at position 6 may affect the conformational flexibility of the molecule, impacting its interaction with target proteins .

Case Study 1: In Vitro Efficacy

In a controlled study conducted by the National Cancer Institute (NCI), compounds similar to this compound were evaluated for their anticancer properties across a panel of over sixty human cancer cell lines. The results demonstrated a consistent pattern of growth inhibition correlating with structural modifications made to the base compound .

Case Study 2: In Vivo Studies

Further investigations included in vivo models where the compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent positions and functional groups, leading to variations in reactivity, solubility, and bioactivity:

Compound Name Substituents (Positions) Key Structural Differences Reference
N-(2-Methoxyphenyl)-4-(4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 2-MeO (N-phenyl), 4-Me (C4-aryl) Methoxy vs. fluorine at N-phenyl; Me vs. OMe at C4-aryl
N-(4-Methoxyphenyl)-4-(4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-MeO (N-phenyl), 4-Me (C4-aryl) Methoxy position shift from C4 to N-phenyl
Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl ester (C5) Carboxamide (C5) replaced with ester
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone 2-thione, acetyl (C5) Oxo replaced with thione; carboxamide absent
  • Hydrogen Bonding : Unlike thione derivatives (e.g., ), the 2-oxo group in the target compound facilitates N–H···O hydrogen bonding, critical for crystal packing and intermolecular interactions .

Yield and Challenges :

  • Fluorine incorporation may reduce reaction yields due to steric hindrance or side reactions (e.g., defluorination) compared to methoxy or methyl analogues .
  • Carboxamide formation (vs. esters or thiones) demands precise activation of carboxylic intermediates, as in ’s use of coupling reagents .
Conformational Analysis
  • Ring Puckering : The tetrahydropyrimidine ring adopts a boat conformation, with dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for the 2-fluorophenyl group) influencing molecular planarity and binding pocket compatibility .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The compound is typically synthesized via multi-step condensation reactions. Key methods include:

  • Biginelli-like reactions : Using substituted benzaldehydes (e.g., 4-methoxybenzaldehyde), fluorophenyl urea derivatives, and β-keto esters under acidic conditions (e.g., HCl or acetic acid) .
  • Solvent optimization : Ethanol or acetone is preferred for improved solubility of aromatic intermediates .
  • Catalysts : Triethylamine or acetic anhydride enhances reaction efficiency and purity .

Example protocol :

  • React 2-fluoroaniline with ethyl acetoacetate to form the β-ketoamide intermediate.
  • Condense with 4-methoxybenzaldehyde and urea derivatives under reflux in ethanol (12–24 hours).
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is structural characterization performed for this tetrahydropyrimidine derivative?

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl at N1, methoxyphenyl at C4). Key signals include δ 2.1–2.3 ppm (CH3), δ 6.8–7.4 ppm (aromatic protons) .
  • X-ray crystallography : Resolves dihedral angles between pyrimidine and aromatic rings (e.g., 12.8° between pyrimidine and fluorophenyl groups) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 423.4 [M+H]+) .

Q. What preliminary biological assays are recommended for this compound?

  • Antimicrobial activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli .
  • Enzyme inhibition : IC50 determination against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

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